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molecular formula C12H14O3 B8400791 3-(3-Hydroxypropyl)-7-methoxybenzofuran

3-(3-Hydroxypropyl)-7-methoxybenzofuran

Cat. No. B8400791
M. Wt: 206.24 g/mol
InChI Key: YQHYGVZPNPYIJR-UHFFFAOYSA-N
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Patent
US06323235B1

Procedure details

3-(2-propenyl)-7-methoxybenzofuran (2.19 g) was dissolved in anhydrous tetrahydrofuran (25 ml) under argon atmosphere and the solution was cooled to 0° C. Borane dimethylsulfide complex (2M solution in THF, 6.1 ml) was added and the solution was stirred at room temperature for 2 hours. The reaction solution was cooled to 0° C. and ethanol (20 ml), 3N aqueous sodium hydroxide solution (1.3 ml) and 30% hydrogen peroxide solution (1.5 ml) were added. After stirring the reaction solution at room temperature for another 15 minutes, the reaction mixture was poured into saturated aqueous ammonium chloride solution, and the resultant was extracted with ethyl acetate. The organic layer was washed with water and with saturated brine, and dried over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: cyclohexane/ethyl acetate=3/1-2/1) to obtain the desired compound (1.42 g, yield: 59%).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[C:7]=2[O:6][CH:5]=1)[CH:2]=[CH2:3].CSC.B.[OH-:19].[Na+].OO.[Cl-].[NH4+]>O1CCCC1.C(O)C>[OH:19][CH2:3][CH2:2][CH2:1][C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[C:7]=2[O:6][CH:5]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
C(C=C)C1=COC2=C1C=CC=C2OC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
CSC.B
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring the reaction solution at room temperature for another 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the resultant was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the sodium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (solvent: cyclohexane/ethyl acetate=3/1-2/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCCC1=COC2=C1C=CC=C2OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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